
2,5-Heptadiyn-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Heptadiyn-4-one is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a ketone functional group. This compound is also known as Di(1-propynyl) ketone and has a molecular weight of 106.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Heptadiyn-4-one can be synthesized through various methods. One common approach involves the reaction of dehydroacetic acid with aqueous amines. This reaction proceeds smoothly at temperatures near or slightly above room temperature . Another method involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2-pyrone with aqueous amines to yield 2,6-bis-(alkylamino)-2,5-heptadien-4-ones, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Heptadiyn-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds and a ketone group makes it a versatile compound for different types of chemical transformations .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,5-Heptadiyn-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Heptadiyn-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity, particularly its ability to undergo nucleophilic substitution and oxidation-reduction reactions, allows it to interact with enzymes and other biomolecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): This compound is similar in structure but has additional methyl groups.
2,5-Heptadien-4-one: This compound lacks the triple bonds present in 2,5-Heptadiyn-4-one and has different reactivity and applications.
Uniqueness: this compound’s unique combination of triple bonds and a ketone group gives it distinct reactivity and makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H6O |
|---|---|
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
hepta-2,5-diyn-4-one |
InChI |
InChI=1S/C7H6O/c1-3-5-7(8)6-4-2/h1-2H3 |
Clé InChI |
UBXCIYAIGASSIT-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
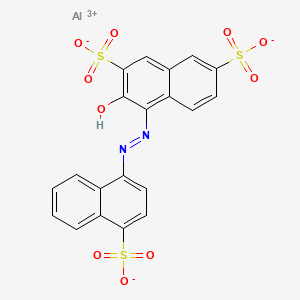
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
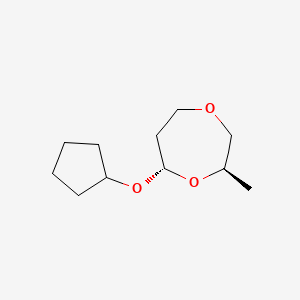
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

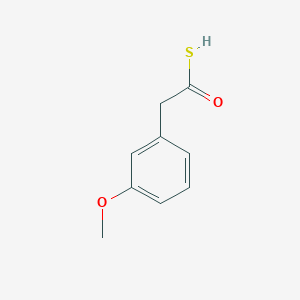
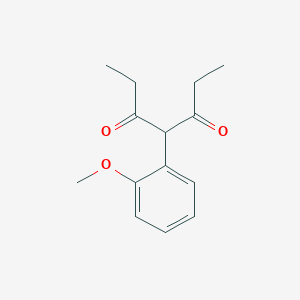

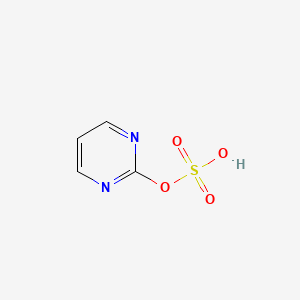
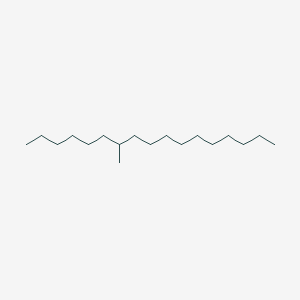
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
